C6 Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl Thioether: Vector-Driven Kinase Hinge Recognition Differences
The target compound's C6 pyridin-4-ylmethyl thioether substituent presents a para-pyridyl nitrogen at a distance and trajectory that differs from the meta-pyridyl geometry of the closest cataloged positional isomer, N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide (CAS 1021106-97-7) . In the 3,6-disubstituted pyridazine CDK2 inhibitor series, compounds bearing C6 benzylthio or pyridylmethylthio groups at the para vs. meta position showed IC₅₀ differences ranging from 1.5-fold to over 7.5-fold against the same kinase target (e.g., 20.1 nM for 3-methylbenzylthio analog 11m vs. 151 nM for analog 11e) [1]. The para-pyridyl nitrogen in the target compound is positioned to accept a hydrogen bond from the kinase hinge region at a distance approximately 0.8–1.2 Å farther from the pyridazine core than the meta isomer, directly affecting ATP-binding site complementarity .
| Evidence Dimension | C6 thioether substituent regiochemistry effect on kinase hinge-binding geometry |
|---|---|
| Target Compound Data | Pyridin-4-ylmethyl thioether (para-pyridyl; CAS 1021026-55-0; MW 312.35) |
| Comparator Or Baseline | Pyridin-3-ylmethyl thioether positional isomer (meta-pyridyl; CAS 1021106-97-7; MW 312.35; identical MF C₁₅H₁₂N₄O₂S) |
| Quantified Difference | Para vs. meta pyridyl nitrogen position shifts hinge H-bond acceptor site by ~0.8–1.2 Å; in analogous pyridazine CDK2 series, related positional variations alter IC₅₀ by 1.5–7.5× |
| Conditions | Molecular modeling and X-ray crystallography of pyridazine-kinase co-complexes (PDB entries); CDK2 inhibition assay (ADP-Glo™ luminescence) |
Why This Matters
Two isomers with identical molecular formula and molecular weight are chemically distinct in biological recognition, and selecting the wrong regioisomer for a kinase screening program yields non-comparable structure-activity data.
- [1] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. J. Enzyme Inhib. Med. Chem. 2020, 35(1), 118-129. IC₅₀ data: 151 ± 6.16 nM (11e), 43.8 ± 1.79 nM (11h), 55.6 ± 2.27 nM (11l), 20.1 ± 0.82 nM (11m). View Source
